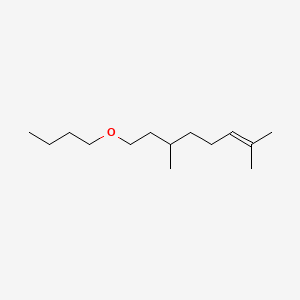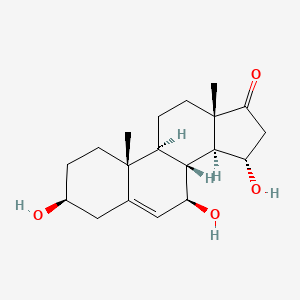
diethyl 2-aminobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 2-aminobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16NO3P It is a derivative of phosphonic acid and contains both an amino group and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl 2-aminobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aryl halide in the presence of a base. This reaction typically requires a palladium catalyst and can be accelerated using microwave irradiation . Another method involves the reaction of diaryliodonium salts with phosphites under visible-light illumination, which provides a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of diethyl [(2-aminophenyl)methyl]phosphonate often involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
diethyl 2-aminobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, such as the Arbuzov reaction, to form different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
diethyl 2-aminobenzylphosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [(2-aminophenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it can interact with enzymes involved in metabolic pathways, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (aminomethyl)phosphonate: Similar in structure but with a different aryl group.
Diethyl (2-aminoethyl)phosphonate: Contains an ethyl group instead of a phenyl group.
Diethyl (4-aminophenyl)methylphosphonate: Similar structure but with the amino group in the para position.
Uniqueness
diethyl 2-aminobenzylphosphonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
104167-26-2 |
|---|---|
Molekularformel |
C11H18NO3P |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3 |
InChI-Schlüssel |
IXEYLKJSMYPNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=CC=C1N)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8750617.png)




![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)

![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)



